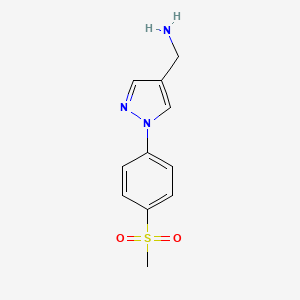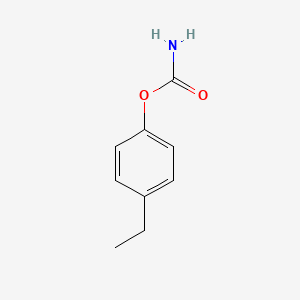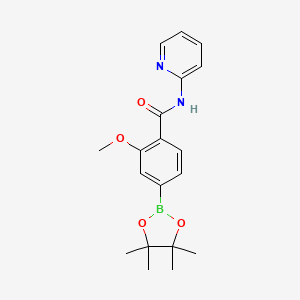![molecular formula C7H7N5 B8704217 4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene](/img/structure/B8704217.png)
4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound with a unique structure that combines elements of pyrrole, pyrazole, and triazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Métodos De Preparación
The synthesis of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine typically involves the condensation of 1,3-difunctional electrophilic substrates with hydrazines. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Análisis De Reacciones Químicas
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at positions where the nitrogen atoms are present.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups .
Aplicaciones Científicas De Investigación
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an enzyme inhibitor, particularly in the context of cancer research.
Medicine: It has shown promise as a lead compound in the development of new pharmaceuticals, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can interfere with cell cycle progression, leading to apoptosis in cancer cells. The pathways involved include the modulation of signaling cascades that regulate cell proliferation and survival .
Comparación Con Compuestos Similares
8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity, similar to 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine.
The uniqueness of 8,9-Dihydro-7h-pyrrolo[3’,4’:3,4]pyrazolo[1,5-b][1,2,4]triazine lies in its specific ring structure, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C7H7N5 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4,7,8,9,12-pentazatricyclo[6.4.0.02,6]dodeca-1,6,9,11-tetraene |
InChI |
InChI=1S/C7H7N5/c1-2-10-12-7(9-1)5-3-8-4-6(5)11-12/h1-2,8H,3-4H2 |
Clave InChI |
KSXHEDRWPBCWGP-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C3N=CC=NN3N=C2CN1 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(1,4-dibenzyl-[1,4]-diazepan-6-yl)-methanol](/img/structure/B8704214.png)



